molecular formula C12H16ClN B13242333 4-(5-Chloro-2-methylphenyl)piperidine

4-(5-Chloro-2-methylphenyl)piperidine

Cat. No.: B13242333
M. Wt: 209.71 g/mol
InChI Key: DGCODHWYHOSLAP-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylphenyl)piperidine is a piperidine derivative featuring a six-membered amine ring substituted at the 4-position with a 5-chloro-2-methylphenyl group. Piperidine scaffolds are critical in medicinal chemistry due to their versatility in drug design, particularly in modulating pharmacokinetic properties and target binding .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(5-chloro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

DGCODHWYHOSLAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylphenyl)piperidine typically involves the reaction of 5-chloro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(5-Chloro-2-methylphenyl)piperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(5-Chloro-2-methylphenyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares 4-(5-Chloro-2-methylphenyl)piperidine with key analogs based on substituents, molecular weight, melting points, and functional groups:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-(5-Chloro-2-methylphenyl)piperidine 5-Cl, 2-CH₃ on phenyl ~265 (estimated) Not reported Piperidine, chloro, methyl
4-(4-Fluorophenyl)piperidine 4-F on phenyl 195.22 Not reported Piperidine, fluoro
4-(4-Methylphenyl)piperidine 4-CH₃ on phenyl 175.26 Not reported Piperidine, methyl
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, 4-OCH₃ on phenyl 451.53 Not reported Piperidinone, acetyl, methoxy
3-Bromo-5-methoxy-4-(4-methylpiperidine)furanone Bromo, methoxy, furanone 347.15 Not reported Furanone, bromo, methoxy

Key Observations :

  • Substituent Effects : The chloro and methyl groups in the target compound likely increase lipophilicity compared to fluoro (4-Fluorophenyl) or methoxy (4-OCH₃) analogs, influencing solubility and bioavailability .
  • Melting Points : While direct data are unavailable, compounds with halogen substituents (e.g., Cl, Br) typically exhibit higher melting points due to stronger intermolecular forces, as seen in analogs with bromo groups (e.g., 287°C in ) .

Biological Activity

4-(5-Chloro-2-methylphenyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are known for their diverse pharmacological properties, including effects on the central nervous system (CNS), anti-inflammatory actions, and antimicrobial activities. This article provides a detailed overview of the biological activity of 4-(5-Chloro-2-methylphenyl)piperidine, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound 4-(5-Chloro-2-methylphenyl)piperidine can be represented as follows:

C12H14ClN\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}

Antidepressant and Anxiolytic Effects

Research indicates that piperidine derivatives exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that related compounds can act as selective serotonin receptor antagonists, influencing mood regulation and anxiety levels in animal models . The specific mechanism involves modulation of serotonergic pathways, which are critical in the treatment of depression and anxiety disorders.

Neuroprotective Effects

Piperidine derivatives are also noted for their neuroprotective properties. They may inhibit neurotransmitter reuptake, leading to increased availability of neurotransmitters in the synaptic cleft. This action is particularly relevant in conditions like Parkinson's disease and other neurodegenerative disorders . The compound's ability to influence ion channels and neurotransmitter systems suggests potential therapeutic applications in CNS diseases.

The biological activity of 4-(5-Chloro-2-methylphenyl)piperidine is attributed to its interaction with various molecular targets:

  • Ion Channels : The compound may modulate voltage-gated ion channels, which are crucial for neuronal excitability and neurotransmitter release.
  • Receptors : It likely interacts with G-protein-coupled receptors (GPCRs), affecting signaling pathways involved in mood regulation and neuroprotection .
  • Enzymatic Activity : Studies predict that this compound may influence enzymatic processes related to inflammation and cancer progression by inhibiting specific kinases and proteases .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeDescriptionReference
AntidepressantModulation of serotonergic pathways; effective in animal models
NeuroprotectiveInhibition of neurotransmitter reuptake; potential in neurodegenerative diseases
AntimicrobialInhibition of bacterial growth through various mechanisms
Anti-inflammatoryModulation of inflammatory pathways; potential for treating inflammatory diseases

Case Studies

  • Antidepressant Activity : A study involving a related piperidine compound demonstrated significant reduction in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels due to reuptake inhibition .
  • Neuroprotective Effects : In vitro studies showed that 4-(5-Chloro-2-methylphenyl)piperidine could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating neurodegenerative conditions .

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